Cas no 26946-01-0 (syn-12-Hydroxy Dieldrin)

Syn-12-Hydroxy Dieldrin is a hydroxylated derivative of dieldrin, a cyclodiene organochlorine compound. This metabolite retains the polycyclic structure of its parent compound but features a hydroxyl group at the 12-position, altering its physicochemical properties. The introduction of the hydroxyl group enhances polarity, potentially influencing solubility and environmental fate. Syn-12-Hydroxy Dieldrin is of interest in environmental and toxicological studies due to its role as a biodegradation intermediate, offering insights into the metabolic pathways of persistent organic pollutants. Its structural specificity makes it valuable for analytical reference standards in residue analysis and research on organochlorine transformation products.
syn-12-Hydroxy Dieldrin structure
syn-12-Hydroxy Dieldrin structure
Product Name:syn-12-Hydroxy Dieldrin
CAS No:26946-01-0
MF:C12H8Cl6O2
MW:396.908718109131
CID:270376
PubChem ID:34276
Update Time:2025-05-26

syn-12-Hydroxy Dieldrin Chemical and Physical Properties

Names and Identifiers

    • 2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol,3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer (9CI)
    • syn-12-Hydroxy Dieldrin
    • (2β,7β,8-syn)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth[2,3-b]oxiren-8-ol
    • NORNEOVARDENAFIL
    • 1,4:5,8-Dimethanonaphthalen-9-ol,1,2,3,4,10,10-hexachloro-6,7-epoxy-1,4,4a,5,6,7,8,8a-octahydro-, stereoisomer(8CI)
    • 9-(syn-Epoxy)hydroxy-1,2,3,4,10,10-hexachloro-6,7-epoxy-1,4,4a,5,6,7,8,8a-octahydro-1,4-endo-5,8-exo-dimethanonaphthalene
    • 9-Hydroxy-HEOD
    • 9-syn-Hydroxy HEOD
    • WL 40231
    • 9-Hydoxy-HEOD
    • 28548-09-6
    • A,7
    • 3, 4, 5, 6, 13, 13-hexachloro-10-oxapentacyclo[6.3.1.13, 6.02, 7.09, 11]tridec-4-en-12-ol
    • 2,7:3,6-Dimethanonaphth(2,3-b)oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer
    • (2
    • 2,7:3,6-Dimethanonaphth(2,3-b)oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,alpha,2a,3,6,6a,7,7a-octahydro-
    • 38149-13-2
    • 3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-ol
    • WL 41433
    • FT-0669542
    • 26946-01-0
    • BRN 1396498
    • 2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-
    • 1,4:5,8-Dimethanonaphthalen-9-ol, 1,2,3,4,10,10-hexachloro-6,7-epoxy-1,4,4a,5,6,7,8,8a-octahydro-
    • WL 41434
    • 2,7:3,6-Dimethanonaphth[2,3-b]oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer
    • syn-12-Hydroxyendrin
    • (2beta,7beta,8-syn)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7
    • 1,4:5,8-Dimethanonaphthalen-9-ol, 1,2,3,4,10,10-hexachloro-6,7-epoxy-1,4,4a,5,6,7,8,8a-octahydro-, stereoisomer
    • 9-Hydroxydieldrin
    • syn-12-Hydroxydieldrin
    • DTXSID60949729
    • 9-Hydroxyendrin
    • A,8-syn)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth[2,3-b]oxiren-8-ol
    • anti-12-Hydroxyendrin
    • 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphth(2,3-b)oxiren-8-ol stereoisomer
    • 49748-76-7
    • VRHKKHANKOOSAH-UHFFFAOYSA-N
    • Inchi: 1S/C12H8Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-7,19H
    • InChI Key: VRHKKHANKOOSAH-UHFFFAOYSA-N
    • SMILES: ClC12C(=C(C(C1(Cl)Cl)(C1C3C(C(C4C3O4)C12)O)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 395.862596g/mol
  • Monoisotopic Mass: 393.865546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 8
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 32.8Ų

syn-12-Hydroxy Dieldrin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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26946-01-0
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$196.00 2023-05-18
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